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Compound of Interest
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Cat. No.: B15619651

Anoctamin-1 (ANOL1), also known as Transmembrane member 16A (TMEM16A), is a protein
that functions as a calcium-activated chloride channel (CaCC).[1][2] It is @ member of a 10-
gene superfamily and is widely expressed in various cells, including epithelial cells, smooth
muscle cells, and neurons.[3][4] ANO1 plays a crucial role in a multitude of physiological
processes, such as fluid and electrolyte secretion, smooth muscle contraction, neuronal
excitability, and heat sensation.[1][5][6] Structurally, ANO1 exists as a homodimer, with each
monomer containing 10 transmembrane domains (TMDs) and functioning as an independent
ion pore.[4][7][8] The dysregulation of ANO1 is implicated in numerous diseases, including
cancer, asthma, hypertension, and cystic fibrosis, making it a significant target for therapeutic
intervention.[1][9][10][11]

The gating of the ANO1 channel—the process of its opening and closing—is a complex
mechanism controlled by several synergistic factors. The primary activators are intracellular
calcium (Ca2*) and membrane voltage, which are intricately coupled. Additionally, the channel's
activity is finely tuned by membrane lipids, particularly phosphatidylinositol 4,5-bisphosphate
(PIP2), and can be modulated by calmodulin (CaM).

Core Gating Mechanisms

The activation of ANO1 is not governed by a single factor but rather by the integration of
multiple signals at the protein level.

Calcium (Ca**) Dependent Gating

The principal trigger for ANO1 activation is the binding of intracellular Caz*.[2] Early studies
debated whether Ca?* acted directly or through an intermediary like calmodulin, but it is now
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established that Ca2* binds directly to the ANOL1 protein to induce a conformational change that
opens the channel pore.[4][12]

e The Calcium Binding Site: High-resolution cryo-electron microscopy (cryo-EM) structures
have revealed that each ANO1 subunit possesses a Ca?* binding pocket located within the
transmembrane region, adjacent to the ion permeation pathway.[4][7] This site is formed by
several conserved acidic amino acid residues within TMDs 6, 7, and 8.[13][14][15] Two Ca2*
ions bind within each pocket to trigger channel activation.[4][7]

o Ca?* Sensitivity: The apparent affinity of ANO1 for Ca?* is voltage-dependent. At a
membrane potential of +100 mV, the half-maximal effective concentration (ECso) for Ca2* is
approximately 0.4 uM, whereas at -100 mV, the ECso increases to around 5.9 uM, indicating
lower sensitivity at hyperpolarized potentials.[16][17] This demonstrates a strong coupling
between calcium binding and voltage sensing.

Voltage-Dependent Gating

ANOL1 exhibits intrinsic voltage sensitivity and can be opened by membrane depolarization
even in the complete absence of intracellular Ca?*.[5][16][18] However, under physiological
conditions, voltage acts as a critical modulator of Ca2*-dependent gating.

» Voltage-Sensing Mechanism: Unlike classic voltage-gated channels that possess a
dedicated voltage-sensing domain, the voltage dependence in ANOL is thought to arise from
the movement of charged residues within the membrane's electric field during gating.[4] A
key region implicated in this process is located in the first intracellular loop. Specifically,
mutating a sequence of four glutamates (sasEEEE) was found to abolish the channel's
intrinsic voltage dependence without altering its apparent affinity for Ca2*.[16][18]

o Coupling of Voltage and Calcium: The interplay between voltage and Ca?* is reciprocal. Just
as voltage modulates Caz* affinity, the presence of Ca2+ dramatically shifts the voltage-
dependence of activation. For instance, increasing the intracellular Ca2* concentration from
1 pM to 2 uM can shift the voltage activation curve by -145 mV, meaning the channel opens
at much more negative potentials.[17] This cooperative gating allows ANOL1 to be finely
tuned by both chemical and electrical signals.[16][17]
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Regulation by Phosphatidylinositol 4,5-bisphosphate
(PIP2)

Membrane phosphoinositides, particularly PIP2, are crucial for maintaining ANO1 activity. The
channel current is known to "run down" in excised inside-out patches, a phenomenon that can
be prevented or reversed by the application of PIP2.[13][19]

e Mechanism of Action: PIPz is not required for the initial activation but acts to stabilize the
Ca?*-bound open state of the channel.[13] Molecular dynamics simulations and mutagenesis
studies have identified a network of three primary binding sites for PIP2 at the cytoplasmic
face of the membrane. These sites involve basic amino acid residues that interact with the
negatively charged headgroup of PIP2.[13]

e Functional Impact: The binding of PIP2 is believed to alter the conformation of the
cytoplasmic extension of TM6, a helix that is critical for channel gating, thereby promoting
the open state.[13] Exogenous application of a water-soluble PIPz analog increases ANO1
currents with an ECso of 1.24 uM (at 270 nM Ca2* and +100 mV).[13]

Modulation by Calmodulin (CaM)

The role of calmodulin (CaM) in ANO1 gating has been a subject of investigation. While initial

hypotheses suggested CaM might be the primary Ca?* sensor, current evidence indicates it is
not required for the fundamental Ca?*-dependent activation of the channel.[12] However, CaM
can modulate specific properties of ANO1.

o Bicarbonate Permeability: Studies have shown that the anion selectivity of ANO1 is dynamic
and can be regulated by the Ca2+*/CaM complex. At high intracellular Ca2* concentrations
(>1 uM), CaM binds to ANO1 and significantly increases its permeability to bicarbonate
(HCOs3") relative to chloride (CI~).[20] This modulation is particularly relevant in secretory
epithelia where bicarbonate transport is a key function.[20]

¢ Calmodulin Binding Domains: ANO1 possesses multiple putative CaM-binding domains
(CaM-BDs) in its N-terminus and intracellular loops.[4][5][21] The functional relevance of
these different sites continues to be an area of active research.

Quantitative Data on ANO1 Gating
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Parameter Condition Value Reference
Ca2* ECso +100 mV 0.4+0.1 M [16][17]
-100 mV 5.9+ 2.5 uM [16][17]
Caz* Hill Coefficient
+100 mV 20+04 [16][17]
(n_H)
-100 mV 1.0+0.1 [16][17]
Voltage Sensitivity (2) 1-2 uM [Caz*]i 0.40-0.46 [17]
PIP2 ECso 270 nM [Caz*]i, +100
o 1.24 M [13]
(Potentiation) mV
Key . . .
. . Location Function in Gating Reference
Residues/Regions
N650, E654, E702, Form the direct Ca2+
TMDs 6, 7, 8 o _ [4][13][22]
E705, E734, D738 binding site
) Critical for intrinsic
44aEEEE First Intracellular Loop [16][18]
voltage dependence
Crucial for apparent
4asEAVK First Intracellular Loop  Ca2* affinity; encoded [71[16][18]
by splice segment 'c’
Undergoes
Transmembrane Helix  conformational
TM6 [13]

6

change to open the

pore
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Caption: Core gating mechanism of the ANO1 channel.
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Caption: Canonical GPCR-mediated ANO1 activation pathway.
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Caption: Downstream signaling influenced by ANO1 activity in cancer.

Experimental Protocols
Patch-Clamp Electrophysiology for ANO1 Currents

This method directly measures the ion flow through ANO1 channels in the cell membrane.

o Cell Preparation: HEK293 or Fischer Rat Thyroid (FRT) cells are transiently or stably
transfected with a plasmid encoding the human or mouse ANO1 gene. Recordings are
typically performed 24-48 hours post-transfection.

» Configuration: The whole-cell or inside-out patch-clamp configuration is used.

o Whole-Cell: Measures the sum of currents from all channels on the cell surface. The
pipette solution dialyzes the cell interior, allowing control of the intracellular [Ca2*].

o Inside-Out: An excised patch of membrane is oriented with the intracellular side facing the
bath solution. This allows for rapid and precise application of Ca2* and other modulators
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like PIP2 or CaM to the channel's cytosolic face.

e Solutions:

o Pipette (Intracellular) Solution (in mM): 140 CsClI, 10 HEPES, 10 EGTA, 1 MgCl.. Free
[Caz*] is adjusted to desired levels (e.g., 0.1 to 10 uM) by adding calculated amounts of
CaClz, and the pH is adjusted to 7.2 with CsOH.

o Bath (Extracellular) Solution (in mM): 140 NaCl, 5 KClI, 2 CaClz, 1 MgClz, 10 HEPES, 10
Glucose, pH adjusted to 7.4 with NaOH.

» Voltage Protocol: Cells are held at a holding potential of -60 mV or 0 mV. Currents are
elicited by applying voltage steps, typically from -100 mV to +100 mV in 20 mV increments
for 500-1000 ms.

o Data Analysis: The current-voltage (I-V) relationship is plotted to determine properties like
outward rectification. Dose-response curves are generated to calculate the ECso for Caz*
activation at different voltages.

Fluorescence-Based High-Throughput Screening (HTS)
Assay

This cell-based assay provides a robust method for screening large libraries of compounds for
ANO1 modulators.[23]

e Principle: The assay relies on the quenching of a halide-sensitive Yellow Fluorescent Protein
(YFP) mutant (e.g., YFP-F46L/H148Q/1152L) by iodide (I7) influx through the ANO1 channel.
[23][24]

e Cell Line: A stable cell line (e.g., FRT cells) is generated that co-expresses both human
ANOL1 and the halide-sensitive YFP.[23]

o Experimental Workflow:

o Plating: Cells are plated in 96- or 384-well microplates.
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o Compound Incubation: Cells are incubated with test compounds (potential inhibitors or
activators).

o Baseline Fluorescence: The baseline YFP fluorescence is measured using a plate reader.

o Activation & Quenching: An iodide-containing buffer with an ANO1 agonist (e.g., ATP,
which acts on endogenous purinergic receptors to release intracellular Ca2*) is rapidly
added.[23]

o Fluorescence Measurement: The change in YFP fluorescence is monitored over time.
Inhibitors of ANO1 will block the channel, prevent I~ influx, and thus reduce the rate and
extent of fluorescence quenching.[23]

Data Analysis: The rate of fluorescence decay is calculated for each well. The percent
inhibition is determined by comparing the quenching rate in the presence of a compound to
control wells (no compound and full inhibition).
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Caption: Experimental workflow for a YFP-based HTS assay.

Conclusion

The gating of the ANO1 channel is a sophisticated and highly regulated process, primarily
governed by the synergistic actions of intracellular Ca2* and membrane voltage. This dual
regulation is further modulated by the membrane lipid PIP2, which is essential for sustained
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activity, and can be fine-tuned by proteins such as calmodulin, which alters its anion selectivity.
The elucidation of ANO1's high-resolution structure and the characterization of its key
functional domains have provided profound insights into this complex gating mechanism. This
detailed understanding is critical for the rational design of novel therapeutics targeting ANO1
for a wide range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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